Levonorgestrel Impurity D

概要

説明

Levonorgestrel Impurity D is a chemical compound that is structurally related to Levonorgestrel, a synthetic progestogen used in various contraceptive formulations. This compound is often encountered as a byproduct or degradation product during the synthesis and storage of Levonorgestrel. It is important to study and understand the properties and behavior of this impurity to ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Levonorgestrel Impurity D involves several steps, including protection, halogenation, hydroxylation, dehalogenation, and ethynylation reactions. The process typically starts with a compound that undergoes ketal protection at specific positions, followed by halogenation and hydroxylation to introduce functional groups. Subsequent dehalogenation and methyl etherification reactions lead to the formation of intermediate compounds. Finally, ethynylation and deprotection steps yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality of the final product. The process is designed to minimize the formation of unwanted byproducts and impurities.

化学反応の分析

Types of Reactions

Levonorgestrel Impurity D undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Hydroxylation: Addition of hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations. For example, hydroxylation reactions may require the use of specific catalysts and controlled temperatures to ensure selectivity .

Major Products Formed

The major products formed from these reactions include various hydroxylated, halogenated, and dehalogenated derivatives of this compound. These products are characterized and analyzed to understand their properties and potential impact on the efficacy and safety of pharmaceutical formulations.

科学的研究の応用

Scientific Research Applications

Levonorgestrel Impurity D has several significant applications in scientific research:

Pharmaceutical Research

- Reference Standard : It is used as a reference standard in the development and validation of analytical methods for quality control and stability studies of Levonorgestrel formulations. This ensures that the levels of impurities remain within acceptable limits during production and storage.

Toxicological Studies

- Genotoxicity Assessment : The impurity is assessed for potential genotoxic effects to evaluate its safety profile. Understanding its toxicological properties helps in determining the risk associated with exposure to Levonorgestrel-containing products.

Chemical Synthesis

- Formation Pathways : Research into the synthesis pathways of this compound aids in developing strategies to minimize its formation during drug manufacturing processes. This can lead to higher purity levels in final products.

Research indicates that this compound may interact with similar molecular targets as Levonorgestrel, including progesterone and androgen receptors. Understanding its biological activity is critical for evaluating its effects on reproductive health.

Case Study 1: Toxicological Evaluation

A study aimed at assessing the genotoxicity of this compound involved administering varying doses to animal models. Results indicated that while Levonorgestrel itself exhibited a high tolerance level, the impurity's effects required further investigation to determine its safety profile.

Case Study 2: Analytical Method Development

In another study, researchers developed a high-performance liquid chromatography method for detecting Levonorgestrel and its impurities, including this compound. This method demonstrated high sensitivity and specificity, facilitating better quality control measures in pharmaceutical formulations.

作用機序

The mechanism of action of Levonorgestrel Impurity D is not as well-studied as that of Levonorgestrel itself. it is believed to interact with similar molecular targets, including progesterone and androgen receptors. By binding to these receptors, this compound may influence the release of gonadotropin-releasing hormone from the hypothalamus, thereby affecting ovulation and other reproductive processes .

類似化合物との比較

Similar Compounds

Levonorgestrel Impurity D can be compared with other impurities and related compounds such as:

- Levonorgestrel Impurity B

- Levonorgestrel Impurity C

- Levonorgestrel Impurity G

Uniqueness

This compound is unique in its specific structural modifications and the pathways through which it is formed. Unlike other impurities, it undergoes a distinct series of reactions involving ketal protection, halogenation, and ethynylation, which contribute to its unique chemical properties .

By understanding the properties, preparation methods, and applications of this compound, researchers can ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel, ultimately contributing to better healthcare outcomes.

生物活性

Levonorgestrel Impurity D (LNG Impurity D) is a byproduct associated with the synthesis of levonorgestrel, a widely used synthetic progestogen in contraceptive formulations. Understanding the biological activity of this impurity is crucial for assessing its potential effects on human health, particularly in the context of reproductive health and hormonal therapies.

Levonorgestrel (LNG) is a potent progestin, and its impurities can affect its pharmacological profile. LNG Impurity D is characterized by its specific chemical structure, which influences its binding affinity to steroid hormone receptors and its overall biological activity.

- CAS Number : 32419-58-2

- Molecular Formula : C21H28O3

- Molecular Weight : 328.45 g/mol

LNG and its impurities exert their effects primarily through binding to progesterone receptors, which modulate gene expression related to reproductive functions. The biological activity of LNG Impurity D may differ from that of the primary compound due to variations in receptor affinity and efficacy.

-

Receptor Binding Affinity :

- LNG has a relative binding affinity for the progesterone receptor that is approximately 323% that of natural progesterone.

- The impurity's affinity may be lower, potentially altering its effectiveness in modulating reproductive processes.

-

Effects on Endometrial Tissue :

- LNG is known to produce an atrophic endometrium when administered orally, while local delivery methods can lead to decidualization and changes in vascular morphology .

- The specific effects of LNG Impurity D on endometrial tissue remain less characterized but are critical for understanding its safety profile.

Pharmacokinetics

The pharmacokinetics of levonorgestrel suggest rapid absorption and a significant half-life, which may also apply to its impurities:

- Absorption : Peak plasma levels are typically reached within 1-3 hours post-administration.

- Half-life : The elimination half-life ranges from 20 to 60 hours, influencing the duration of biological activity .

Toxicological Profile

The safety assessment of levonorgestrel has indicated a high tolerance level, with an oral LD50 greater than 5000 mg/kg in animal studies . However, the specific toxicological data for LNG Impurity D is limited and warrants further investigation.

Clinical Studies

- Efficacy in Contraception :

- Clinical trials evaluating levonorgestrel have shown significant efficacy in preventing ovulation and altering endometrial receptivity. The presence of impurities like LNG Impurity D could potentially impact these outcomes, although direct studies are lacking.

- Adverse Effects :

Data Table: Summary of Biological Activities

| Parameter | Levonorgestrel | This compound |

|---|---|---|

| Receptor Binding Affinity | 323% (PR) | TBD |

| Absorption Rate | Rapid (1-3 hours) | TBD |

| Half-Life | 20-60 hours | TBD |

| LD50 | >5000 mg/kg | TBD |

| Common Adverse Effects | Nausea, headache | TBD |

特性

CAS番号 |

32419-58-2 |

|---|---|

分子式 |

C21H30O |

分子量 |

298.5 g/mol |

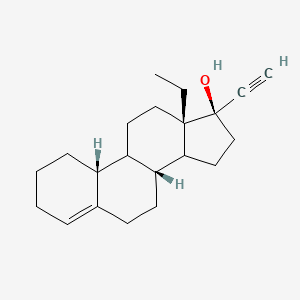

IUPAC名 |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

InChIキー |

MXXKGWYLIJQEBP-XUDSTZEESA-N |

SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

異性体SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |

正規SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

外観 |

Colorless Semi-Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。